molecular formula C7H4Cl3NO B6161302 3-amino-2,4,6-trichlorobenzaldehyde CAS No. 36648-14-3

3-amino-2,4,6-trichlorobenzaldehyde

Cat. No. B6161302
CAS RN: 36648-14-3
M. Wt: 224.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,4,6-trichlorobenzaldehyde, also known as 2,4,6-trichloro-3-hydroxybenzaldehyde, is a monochlorinated aromatic aldehyde, a type of organic compound found in many natural and synthetic products. It is a colorless, crystalline solid with a faint odor. This compound is used in the synthesis of pharmaceuticals, dyes, and other products. It is also used as a reagent in organic synthesis and as a catalyst in some reactions. The mechanism of action of this compound is not fully understood, however, it has been observed to be a potent inhibitor of certain enzymes, and has been found to have biochemical and physiological effects.

Scientific Research Applications

3-Amino-3-amino-2,4,6-trichlorobenzaldehydeorobenzaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in some reactions, and as an inhibitor of certain enzymes. It has also been used in the synthesis of pharmaceuticals, dyes, and other products.

Mechanism of Action

The mechanism of action of 3-amino-3-amino-2,4,6-trichlorobenzaldehydeorobenzaldehyde is not fully understood. It is known to be a potent inhibitor of certain enzymes, and has been found to have biochemical and physiological effects. It has been observed to inhibit the activity of cytochrome P450, an important enzyme involved in drug metabolism. It has also been observed to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
3-Amino-3-amino-2,4,6-trichlorobenzaldehydeorobenzaldehyde has been observed to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, an important enzyme involved in drug metabolism. It has also been observed to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been observed to have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines. It has also been observed to reduce the levels of certain inflammatory markers, such as C-reactive protein.

Advantages and Limitations for Lab Experiments

3-Amino-3-amino-2,4,6-trichlorobenzaldehydeorobenzaldehyde is a useful reagent in organic synthesis and has a variety of biochemical and physiological effects. It is relatively easy to synthesize and is relatively inexpensive. However, it is a potent inhibitor of certain enzymes, and should be used with caution in laboratory experiments.

Future Directions

The potential applications of 3-amino-3-amino-2,4,6-trichlorobenzaldehydeorobenzaldehyde are vast, and there are many potential future directions for research. It could be used to develop novel pharmaceuticals and drugs, or to study the mechanism of action of certain enzymes. It could also be used to develop new dyes and other products. Additionally, it could be used to study the biochemical and physiological effects of this compound, and to develop new methods for its synthesis.

Synthesis Methods

3-Amino-3-amino-2,4,6-trichlorobenzaldehydeorobenzaldehyde can be synthesized by the reaction of 3-amino-2,4,6-trichlorobenzaldehydeorobenzaldehyde with an amine, such as ethylenediamine, in the presence of a base, such as sodium hydroxide. The reaction is exothermic, and the product can be isolated by filtration. The yield of this reaction is typically around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2,4,6-trichlorobenzaldehyde involves the conversion of 2,4,6-trichlorobenzonitrile to 3-amino-2,4,6-trichlorobenzaldehyde through a series of reactions.", "Starting Materials": [ "2,4,6-trichlorobenzonitrile", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium sulfite (Na2SO3)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bisulfite (NaHSO3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Dissolve 2,4,6-trichlorobenzonitrile in a solution of NaOH and H2O.", "Step 2: Add NaNO2 and HCl to the solution to form 2,4,6-trichlorobenzonitrile diazonium chloride.", "Step 3: Add Na2SO3 to the solution to reduce the diazonium salt to 2,4,6-trichloroaniline.", "Step 4: Dissolve 2,4,6-trichloroaniline in a solution of NaOH and H2O.", "Step 5: Add H2SO4 to the solution to form 3-nitro-2,4,6-trichlorobenzene.", "Step 6: Dissolve 3-nitro-2,4,6-trichlorobenzene in a solution of NaOH and H2O.", "Step 7: Add NaHSO3 to the solution to reduce the nitro group to an amino group, forming 3-amino-2,4,6-trichlorobenzene.", "Step 8: Dissolve 3-amino-2,4,6-trichlorobenzene in a solution of NaOH and H2O.", "Step 9: Add HCl to the solution to form 3-amino-2,4,6-trichlorobenzaldehyde." ] }

CAS RN

36648-14-3

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.